molecular formula C12H8N2OS B8285528 2-Vinyl-4H-1,3-thiazolo[5,4-c]isoquinolin-5-one

2-Vinyl-4H-1,3-thiazolo[5,4-c]isoquinolin-5-one

Cat. No. B8285528
M. Wt: 228.27 g/mol
InChI Key: VTEUEXWCOHWLOX-UHFFFAOYSA-N
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Patent
US08906935B2

Procedure details

Bis(triphenylphosphine)palladium dichloride (0.005 g, 0.007 mmol) was added to a solution of 2-iodo-4H-1,3-thiazolo[5,4-c]isoquinolin-5-one (0.115 g, 0.35 mmol) and DMF (5 ml) at 23° C. After 30 minutes, tributylvinylstannane (0.11 ml, 0.37 mmol) was added, and the reaction mixture was stirred overnight at 45° C. All volatiles were evaporated, and the resulting oil was purified by flash-chromatography (CH2Cl2/methanol, 99/1) to afford the title compound as a yellow solid (a quantitative yield). m.p 235-239° C. (dec.); 1H NMR (200 MHz, DMSO) δ 5.55 (d, 1H, CHH, J=11 Hz), 5.95 (d, 1H, CHH, J=17 Hz), 6.85-7.00 (m, 1H, CH), 7.47-7.54 (m, 1H, Ar), 7.74-7.82 (m, 1H, Ar), 8.09-8.20 (m, 2H, Ar), 12.43 (bs, 1H, NH).
Name
tributylvinylstannane
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step Two
Quantity
0.005 g
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][C:4]2[NH:5][C:6](=[O:15])[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]=2[N:14]=1.[CH2:16](C([SnH3])=C(CCCC)CCCC)[CH2:17]CC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN(C=O)C>[CH:16]([C:2]1[S:3][C:4]2[NH:5][C:6](=[O:15])[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]=2[N:14]=1)=[CH2:17] |^1:33,52|

Inputs

Step One
Name
tributylvinylstannane
Quantity
0.11 mL
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[SnH3]
Step Two
Name
Quantity
0.115 g
Type
reactant
Smiles
IC=1SC=2NC(C=3C=CC=CC3C2N1)=O
Name
Quantity
0.005 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified by flash-chromatography (CH2Cl2/methanol, 99/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)C=1SC=2NC(C=3C=CC=CC3C2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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